

Application Notes and Protocols for Cyanine7

Labeling of Oligonucleotides

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Compound of Interest

Compound Name: *Cyanine7 carboxylic acid*

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This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with Cyanine7 (Cy7) using N-hydroxysuccinimide (NHS) ester chemistry. This method is widely applicable for producing fluorescently labeled probes for various molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), microarrays, and fluorescence resonance energy transfer (FRET).

Principle of the Reaction

The labeling strategy is based on the reaction between an amine-modified oligonucleotide and an amine-reactive Cyanine7 dye, specifically Cyanine7 NHS ester. The succinimidyl ester group of the Cy7 dye readily reacts with the primary amine group on the oligonucleotide, forming a stable amide bond.^{[1][2]} This reaction is pH-dependent, with optimal labeling achieved in slightly basic conditions (pH 8.3-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the labeling protocol. These values are recommendations and may require optimization for specific oligonucleotides and applications.

Parameter	Recommended Value	Notes
Oligonucleotide		
Modification	5' or 3' Amino-Modifier	Can also be an internal amino modification.
Concentration	0.3 - 0.8 mM	In conjugation buffer.
Amount	20 - 30 nmol (for a typical reaction)	Can be scaled up or down.[4]
Cyanine7 NHS Ester		
Form	Monosuccinimidyl Ester	Ensure it is protected from moisture.
Stock Solution	10 mg/mL in anhydrous DMSO or DMF	Prepare fresh before use.[5]
Molar Excess	8-15 fold molar excess over the oligonucleotide	An empirical value that may need optimization.[3]
Reaction Conditions		
Buffer	0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate	Buffers containing free amines (e.g., Tris) must be avoided.[2][6]
pH	8.3 - 8.5	Critical for efficient conjugation.[2][3]
Temperature	Room Temperature (~25 °C)	
Incubation Time	1 - 4 hours	Can be extended to overnight on ice.[2][4]
Purification		
Method	Ethanol Precipitation, HPLC, or Gel Filtration	HPLC is recommended for high purity.[4]

Experimental Protocol

This protocol details the steps for labeling an amino-modified oligonucleotide with Cyanine7 NHS ester.

Materials and Reagents

- Amino-modified oligonucleotide
- Cyanine7 monosuccinimidyl ester (Cy7 NHS ester)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- 0.1 M Sodium bicarbonate buffer or 0.1 M Sodium tetraborate buffer (pH 8.5)
- 3 M Sodium acetate buffer
- 100% Ethanol (cold, -20°C)
- 70% Ethanol (cold, -20°C)
- Nuclease-free water
- Microcentrifuge tubes
- Laboratory shaker
- Refrigerated centrifuge

Preparation of Reagents

- Amino-modified Oligonucleotide Solution: Dissolve the amino-labeled oligonucleotide in the 0.1 M sodium bicarbonate or sodium borate buffer to a final concentration of 0.3-0.8 mM.
- Cy7 NHS Ester Stock Solution: Allow the vial of Cy7 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mg/mL stock solution by dissolving the Cy7 NHS ester in anhydrous DMSO or DMF.^[5] This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.^[2]

Conjugation Reaction

- In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the calculated volume of the Cy7 NHS ester stock solution to achieve an 8-15 fold molar excess of the dye.
- Vortex the reaction mixture gently.
- Incubate the reaction for 1-4 hours at room temperature on a laboratory shaker.^[2]^[4] To protect the dye from photobleaching, it is advisable to cover the tube with aluminum foil.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications.^[7]

- To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
- Add 3 volumes of cold 100% ethanol.
- Vortex briefly and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
- Carefully decant the supernatant which contains the majority of the unreacted dye.
- Wash the pellet with 500 µL of cold 70% ethanol. Do not disturb the pellet.
- Centrifuge for another 10-15 minutes at 4°C.
- Remove the supernatant and air-dry the pellet or use a centrifugal evaporator. Do not over-dry the pellet.^[4]
- Resuspend the labeled oligonucleotide pellet in nuclease-free water or a suitable buffer.

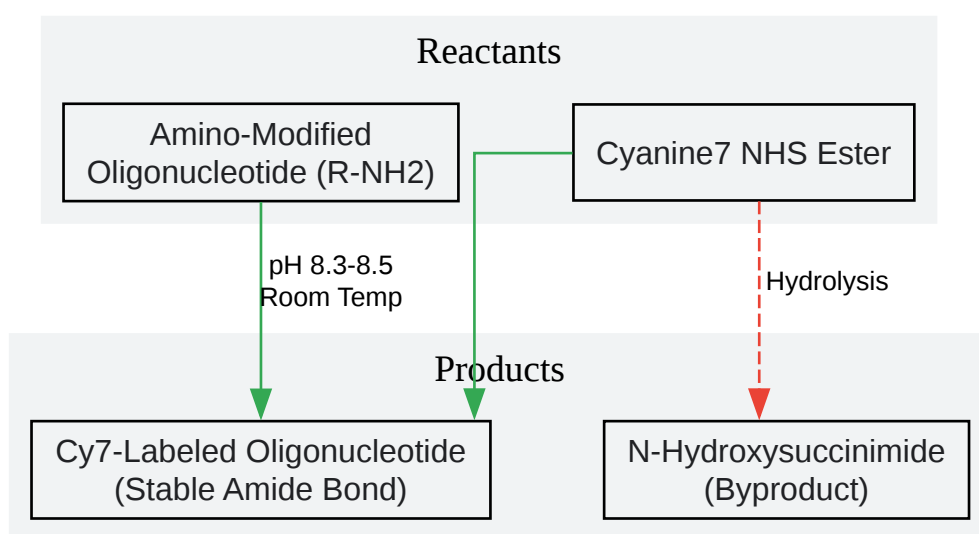
For applications requiring high purity, purification by reverse-phase HPLC is recommended.^[4]^[8] This method effectively separates the labeled oligonucleotide from the unlabeled oligonucleotide and any remaining free dye.

- Use a C8 or C18 reverse-phase column.

- A common mobile phase system is a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA).
- Monitor the elution profile at 260 nm (for the oligonucleotide) and at the excitation maximum of Cy7 (~750 nm) to identify the labeled product.

Visualization of Workflows and Pathways

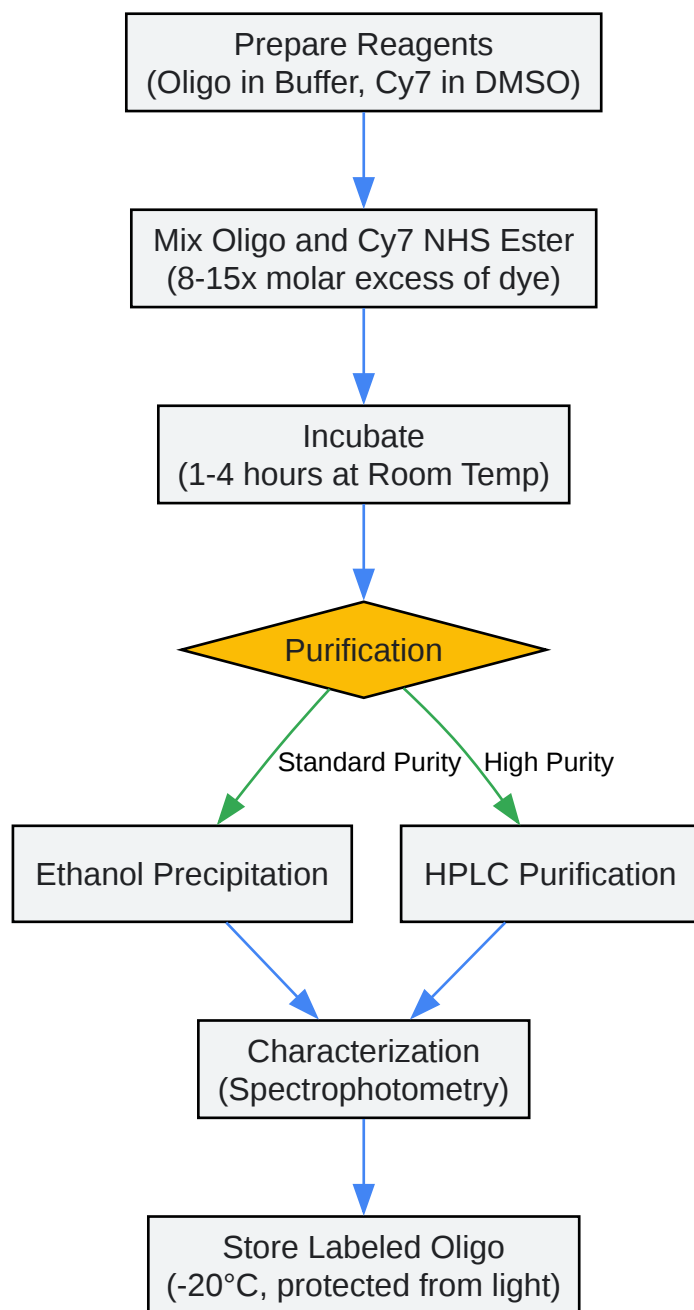
Chemical Reaction Pathway



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Caption: Chemical reaction between an amino-modified oligonucleotide and Cy7 NHS ester.

Experimental Workflow



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Caption: Experimental workflow for labeling oligonucleotides with Cyanine7 NHS ester.

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